molecular formula C3H10ClNO2 B027025 2-aminopropane-1,3-diol Hydrochloride CAS No. 100929-48-4

2-aminopropane-1,3-diol Hydrochloride

Cat. No. B027025
M. Wt: 127.57 g/mol
InChI Key: VDGBLRKKPTUYNW-UHFFFAOYSA-N
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Description

2-Amino-1,3-propanediol (2-APD), also known as serinol, is a high-value-added chemical that is used as a building block for the synthesis of a variety of compounds . These include drugs to treat type 2 diabetes mellitus, the antibiotic chloramphenicol, immune multiple sclerosis, and a new generation of nonionic X-ray contrast agents .


Synthesis Analysis

Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . First, the amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . A series of 2-substituted 2-aminopropane-1,3-diols was synthesized and evaluated for their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft .


Molecular Structure Analysis

The molecular formula of 2-aminopropane-1,3-diol Hydrochloride is C3H10ClNO2 . The InChI is InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H and the InChIKey is VDGBLRKKPTUYNW-UHFFFAOYSA-N . The Canonical SMILES is C(C(CO)N)O.Cl .


Chemical Reactions Analysis

The unique feature of the synthesis approach of 2-aminopropane-1,3-diol is its ability to install concurrently two different functional groups . This includes a specific tethered functional group and a second functional group, which are installed in the monomer-forming reactions .


Physical And Chemical Properties Analysis

The molecular weight of 2-aminopropane-1,3-diol Hydrochloride is 127.57 g/mol . It has 4 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and monoisotopic mass is 127.0400063 g/mol . The topological polar surface area is 66.5 Ų .

Safety And Hazards

When handling 2-aminopropane-1,3-diol, it is recommended to use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust .

Future Directions

The synthesis of 2-aminopropane-1,3-diol provides direct access to functional biodegradable polymers and impacts the development of next-generation materials for biomedical and environmentally friendly products . This approach is expected to have significant implications in the field of material science and medicine.

properties

IUPAC Name

2-aminopropane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGBLRKKPTUYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905850
Record name 2-Aminopropane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-aminopropane-1,3-diol Hydrochloride

CAS RN

100929-48-4, 73708-65-3
Record name 2-Aminopropane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1,3-propanediol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-aminopropane-1,3-diol Hydrochloride
Reactant of Route 2
2-aminopropane-1,3-diol Hydrochloride
Reactant of Route 3
2-aminopropane-1,3-diol Hydrochloride
Reactant of Route 4
2-aminopropane-1,3-diol Hydrochloride
Reactant of Route 5
2-aminopropane-1,3-diol Hydrochloride
Reactant of Route 6
2-aminopropane-1,3-diol Hydrochloride

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